![molecular formula C20H22NO+ B14171006 4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium CAS No. 304876-32-2](/img/structure/B14171006.png)
4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium is a complex organic compound that features a morpholinium core substituted with naphthyl and propenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium typically involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-amine with 3-phenylprop-2-en-1-yl bromide in acetonitrile. The reaction proceeds under mild conditions, with the mixture being heated at 40–45°C for 10–15 minutes. The resulting product is then isolated by filtration after cooling to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium undergoes various chemical reactions, including:
Cycloaddition: The compound can participate in intramolecular cycloaddition reactions to form cyclic structures.
Common Reagents and Conditions
Cycloaddition: Mild conditions with heating at 40–45°C in the presence of aqueous alkali.
Cleavage: Heating in aqueous alkali at elevated temperatures.
Major Products
Cycloaddition: Formation of 4-phenyl-3a,4-dihydronaphtho[f]isoindolium salts.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Potentially biologically active, making it a candidate for drug development and biochemical studies.
Industry: Could be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium involves its ability to undergo cycloaddition and cleavage reactions. These reactions are facilitated by the electron-donating properties of the naphthalene fragment, which enhances the compound’s reactivity . The molecular targets and pathways involved in its biological activity are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(3-phenylprop-2-en-1-yl)morpholinium bromide
- 1-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1-(3-phenylprop-2-en-1-yl)pyrrolidinium bromide
- 1-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1-(3-phenylprop-2-en-1-yl)piperidinium bromide
Uniqueness
4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of both naphthyl and propenyl groups in the morpholinium core differentiates it from other similar compounds, making it a valuable subject for further research .
Propiedades
Número CAS |
304876-32-2 |
|---|---|
Fórmula molecular |
C20H22NO+ |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
4-(3-naphthalen-1-ylprop-2-ynyl)-4-prop-2-enylmorpholin-4-ium |
InChI |
InChI=1S/C20H22NO/c1-2-12-21(14-16-22-17-15-21)13-6-10-19-9-5-8-18-7-3-4-11-20(18)19/h2-5,7-9,11H,1,12-17H2/q+1 |
Clave InChI |
XSNDAAHIKYQBOQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC[N+]1(CCOCC1)CC#CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)
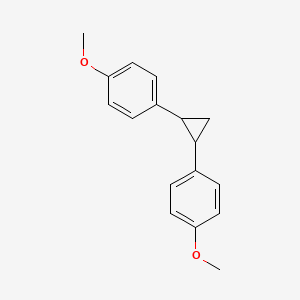
![2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14170944.png)
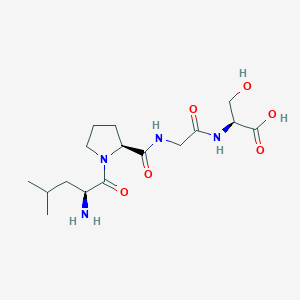
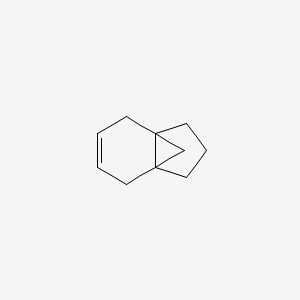
![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)
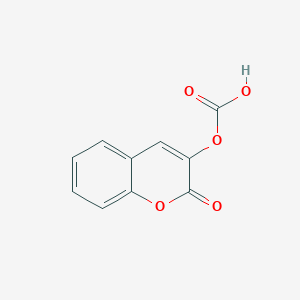
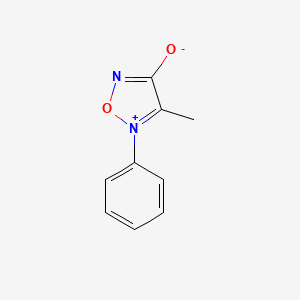
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
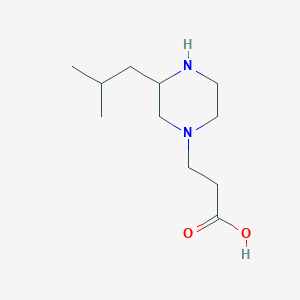
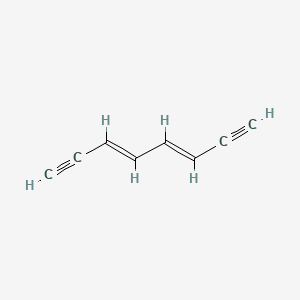
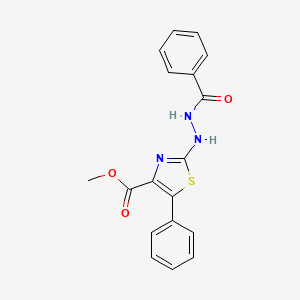
![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)
